molecular formula C18H17N3O4S2 B2796394 2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide CAS No. 2034207-93-5

2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide

Cat. No.: B2796394
CAS No.: 2034207-93-5
M. Wt: 403.47
InChI Key: MVKUMQYPWOCCLP-UHFFFAOYSA-N
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Description

2-Methoxy-5-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide (CAS 2034207-93-5) is a specialized sulfonamide derivative featuring a thiophene-pyridine hybrid scaffold, making it a compound of significant interest in medicinal chemistry and pharmaceutical research . Its structural complexity, which incorporates aromatic heterocycles, a sulfamoyl linkage, methoxy, and benzamide moieties, is engineered to enhance solubility and binding affinity for specific biological targets . This well-defined molecular architecture ensures reproducibility in research and offers versatility for further synthetic functionalization, making it a valuable intermediate for probing structure-activity relationships . Recent scientific investigations highlight the potential of such sulfonamide methoxypyridine derivatives as novel potent PI3K/mTOR dual inhibitors . The PI3K/AKT/mTOR signaling pathway is a crucial target in oncology, as it plays a fundamental role in cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers . Compounds designed to inhibit this pathway can induce cell cycle arrest in the G0/G1 phase and promote apoptosis in cancer cells, providing a promising strategy for anti-tumor therapy . This benzamide derivative is primarily of interest in academic and pharmaceutical R&D for the development of targeted cancer therapies and the exploration of new inhibitory mechanisms . It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-methoxy-5-[(2-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-25-15-7-6-13(10-14(15)18(19)22)27(23,24)21-11-12-4-2-8-20-17(12)16-5-3-9-26-16/h2-10,21H,11H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKUMQYPWOCCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-5-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a methoxy group, a sulfamoyl group, and a thiophenyl-pyridinyl moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The molecular formula of this compound is C18H17N3O4S2C_{18}H_{17}N_{3}O_{4}S_{2} with a molecular weight of 403.5 g/mol. The compound's structure is illustrated below:

ComponentStructure
Benzamide CoreBenzamide Core
Methoxy Group-OCH₃
Sulfamoyl Group-SO₂NH₂
Thiophenyl-Pyridinyl Moiety-C₅H₄N (Pyridine) + C₄H₃S (Thiophene)

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfamoyl group may facilitate interactions with enzymes involved in metabolic pathways, potentially acting as an inhibitor for certain enzymes such as carbonic anhydrase and sulfonamide-sensitive enzymes.
  • Receptor Modulation : The presence of the thiophenyl-pyridinyl moiety suggests potential activity as a modulator for receptors involved in neurotransmission and inflammation.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, possibly through disruption of bacterial cell wall synthesis.

Biological Activity Data

Recent studies have provided insights into the biological activities associated with this compound. Below are summarized findings from relevant research:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against E. coli and S. aureus (MIC = 8 µM)
AntiproliferativeIC₅₀ against MCF-7 cell line = 4.0 µM
Enzyme InhibitionInhibits carbonic anhydrase with IC₅₀ = 12 µM

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it had significant inhibitory effects on E. coli and S. aureus, suggesting its potential as an antimicrobial agent.

Case Study 2: Antiproliferative Effects

In vitro assays demonstrated that the compound exhibited notable antiproliferative activity against cancer cell lines, particularly MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis, highlighting its potential in cancer therapy.

Comparison with Similar Compounds

Thiophene vs. Thiazolo Heterocycles

The target compound’s thiophene-pyridine system contrasts with 863595-16-8’s thiazolo-pyridine motif. This may enhance binding to enzymes like kinases or cytochrome P450 isoforms but reduce metabolic stability .

Sulfonamide Linker Modifications

Replacing the thiophene sulfonamide (target compound) with methanesulfonamide (912624-95-4) removes the aromatic thiophene’s electron-rich environment, likely altering interactions with hydrophobic binding pockets. Methanesulfonamide’s smaller size may improve membrane permeability but reduce target specificity.

Solubility-Enhancing Groups

This modification is common in CNS-targeting drugs but may increase off-target receptor binding (e.g., serotonin receptors) .

Hydrogen-Bonding Motifs

Compound 878065-05-5’s hydroxyamino-oxoethyl thio group offers hydrogen-bond donor/acceptor sites absent in the target compound. This could enhance binding to metalloenzymes (e.g., matrix metalloproteinases) but increase susceptibility to oxidative degradation.

Research Implications and Limitations

While structural comparisons provide insights, experimental data (e.g., IC₅₀, logP, metabolic stability) are critical for validating hypotheses. For instance:

  • Crystallographic Data : SHELX-refined structures could clarify bond angles and intermolecular interactions critical for activity .
  • SAR Studies : Systematic substitution of the pyridine or thiophene rings (as seen in 863558-54-7 and 912624-95-4) would quantify the impact of specific groups on potency.

Q & A

Q. Methodological Guidance

  • Contradiction Analysis : Always cross-validate bioactivity using orthogonal assays (e.g., SPR alongside enzymatic assays) .
  • Synthetic Troubleshooting : Employ DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent ratio) .

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